3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione family, characterized by a tricyclic xanthine core modified with substituents that enhance pharmacological or physicochemical properties. The structure includes a 3-(2-methoxyethyl) group at position 3, a 9-(3-methoxyphenyl) substituent at position 9, and a 1-methyl group at position 1 (Figure 1). These modifications are designed to optimize steric and electronic interactions with biological targets, such as adenosine receptors or monoamine oxidases (MAOs), while improving metabolic stability compared to simpler xanthine derivatives .
Properties
IUPAC Name |
3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(25)24(19(21)26)10-11-27-2)23-9-5-8-22(18(23)20-16)13-6-4-7-14(12-13)28-3/h4,6-7,12H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVCSJDOKAHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include purification through crystallization or chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that purine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications on the purine scaffold can enhance the potency of these compounds against multidrug-resistant cancer cells. The incorporation of specific substituents can lead to improved interactions with biological targets involved in cancer proliferation and survival .
1.2 Antiviral Properties
Purines and their derivatives are known to possess antiviral activity. The structural features of 3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may allow it to inhibit viral replication mechanisms. This potential has been explored in the context of viral infections such as HIV and hepatitis viruses, where purine analogs serve as effective inhibitors by mimicking natural substrates required for viral RNA synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the methoxy groups and the tetrahydropyrimidine structure can significantly influence its biological activity. Researchers have synthesized various analogs to evaluate how changes in substituents affect efficacy and selectivity against specific molecular targets .
Case Studies
3.1 Synthesis and Evaluation
A notable study synthesized a series of purine derivatives similar to this compound and evaluated their anticancer properties in vitro. The results demonstrated a correlation between structural modifications and enhanced cytotoxicity against various cancer cell lines including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells .
3.2 Biological Testing
In another study focusing on antiviral activity, derivatives of this compound were tested against several viruses. The findings suggested that specific modifications could lead to compounds with higher antiviral efficacy compared to existing treatments .
Data Tables
The following table summarizes key findings from research on the applications of this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituent patterns at positions 3, 9, and 1 (Table 1).
Table 1. Structural and Physicochemical Comparison
<sup>a</sup> LogP values estimated via computational tools (e.g., ChemDraw).
- The 3-methoxyphenyl group at position 9 introduces aromaticity and π-stacking capacity, distinct from aliphatic (e.g., prop-2-ynyl in ) or bulkier aryl-alkyl substituents (e.g., 2-(3,4-dimethoxyphenyl)ethyl in ).
Biological Activity
The compound 3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H23N5O3
- Molecular Weight: 369.43 g/mol
- InChIKey: UXCIKDAQROQEDW-UHFFFAOYSA-N
The compound features a tetrahydropyrimido structure which is known to influence its biological interactions.
Antioxidant Properties
Research indicates that purine derivatives can exhibit significant antioxidant activity. The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, it has been shown to enhance the antioxidant capacity of cells by modulating the expression of antioxidant enzymes.
Anti-inflammatory Effects
Several studies have reported that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies demonstrated a reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines treated with the compound.
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. In cell culture studies, it exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
The biological activities of the compound are attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases: It may inhibit certain kinases involved in cell proliferation and survival.
- Modulation of Gene Expression: The compound can influence the expression of genes related to apoptosis and oxidative stress response.
Study 1: Antioxidant Activity Assessment
A study published in the International Journal of Molecular Sciences assessed the antioxidant activity of various purine derivatives including our compound. The results indicated that it significantly reduced oxidative markers in human cell lines when compared to controls (p < 0.05) .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and histological signs of inflammation compared to untreated controls .
Study 3: Cancer Cell Line Testing
In a recent study examining the cytotoxic effects on cancer cells, the compound demonstrated IC50 values ranging from 10 to 20 µM across different cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .
Data Summary
| Property | Result |
|---|---|
| Molecular Weight | 369.43 g/mol |
| Antioxidant Activity | Significant reduction in ROS |
| Anti-inflammatory Activity | Decreased IL-6 and TNF-α levels |
| Cytotoxicity (IC50) | 10 - 20 µM |
Q & A
Q. What are the common synthetic routes for synthesizing 3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of intermediates via Friedel-Crafts alkylation or condensation of aldehydes/amines (e.g., chlorophenyl or methoxyphenyl precursors) .
- Step 2 : Cyclization to form the pyrimidopurine core, often using microwave-assisted or solvent-free methods to improve efficiency .
- Step 3 : Methylation or alkylation (e.g., introduction of the 2-methoxyethyl group) .
Optimization strategies :- Temperature : Elevated temperatures (e.g., reflux in ethanol/isobutanol) enhance reaction rates but require controlled conditions to avoid decomposition .
- Catalysts : Palladium catalysts (e.g., Pd(Ph₃)₄) improve cross-coupling reactions for aryl group introduction .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxyethyl CH₃ at δ ~3.3–3.5 ppm; aromatic protons at δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1,700 cm⁻¹) and methoxy groups (~2,950 cm⁻¹) .
- UPLC/MS : Confirms purity (>98%) and retention time consistency (e.g., tR = 4.43–6.73 min) .
Q. What are the known biological targets or assays used to evaluate its pharmacological activity?
- Kinase Inhibition : Tested via enzymatic assays (e.g., inhibition of CDK2 or MAPK) using recombinant proteins and ATP-competitive binding studies .
- Anti-inflammatory Activity : Evaluated in adjuvant-induced arthritis rat models (AAR) with IC₅₀ comparisons to reference drugs (e.g., naproxen) .
- Cyclooxygenase (COX) Inhibition : In vitro assays using rat neutrophils to measure prostaglandin suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, COX inhibition may differ between human and rat enzymes due to isoform specificity .
- Structural Analogues : Compare substituent effects; e.g., replacing 3-methoxyphenyl with 4-fluorobenzyl alters target affinity .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and report results as mean ± SEM across ≥3 independent replicates .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Pharmacokinetics : Optimize dosing regimens based on half-life (t½) and bioavailability. For example, methoxy groups improve solubility but may reduce blood-brain barrier penetration .
- Toxicity Screening : Conduct acute toxicity assays in rodents (e.g., LD₅₀) and monitor for gastric/ocular side effects observed in related purine derivatives .
- Model Selection : Use disease-specific models (e.g., xenografts for anticancer activity or collagen-induced arthritis for inflammation) .
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB structures like 1KE5) .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream targets (e.g., apoptosis markers like BAX/BCL-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
